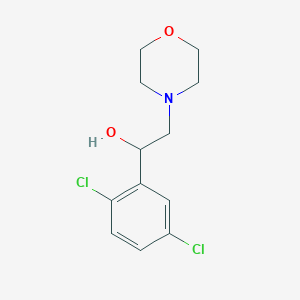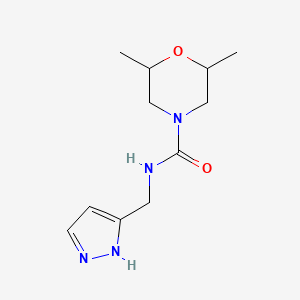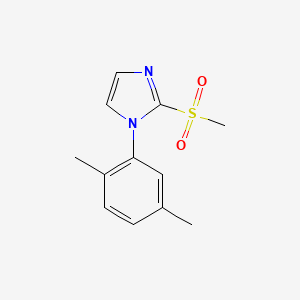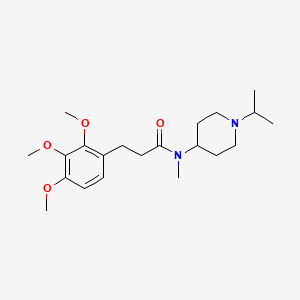
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol, also known as DCMOE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a morpholine derivative that contains a dichlorophenyl group and an ethanol moiety. DCMOE has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The exact mechanism of action of 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory properties and to modulate the immune system. It has also been shown to have antioxidant effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a promising candidate for studying the mechanisms underlying these processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol. One area of interest is in the development of new drugs based on the structure of this compound. Another potential direction is in the study of the mechanisms underlying its neuroprotective and cognitive-enhancing effects. Additionally, more research is needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenylacetic acid with morpholine and ethanol under reflux conditions. Other methods involve the use of different reagents, such as triethylamine and thionyl chloride, to produce the desired product.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-2-morpholin-4-ylethanol has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to exhibit neuroprotective effects. Studies have also shown that this compound can enhance cognitive function and memory in animal models.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-9-1-2-11(14)10(7-9)12(16)8-15-3-5-17-6-4-15/h1-2,7,12,16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOURGDJWGZKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)






![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
